molecular formula C23H29N3O4 B3793033 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3793033
M. Wt: 411.5 g/mol
InChI Key: FDUBCBXPKMMUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like this typically belong to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .


Chemical Reactions Analysis

The chemical reactivity of such compounds would be influenced by the functional groups present in the molecule. For example, the piperazine ring might undergo reactions typical of secondary amines, while the acyl group could participate in various addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For example, they are likely to be solid at room temperature, and their solubility in different solvents can be estimated based on the polarity of the molecule .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical and physical properties. Material Safety Data Sheets (MSDS) would typically provide information on the potential hazards, safe handling procedures, and emergency measures .

Future Directions

The future research directions for such compounds could include exploring their potential biological activity, optimizing their synthesis, and investigating their physical and chemical properties .

Properties

IUPAC Name

2-(1-benzyl-3-oxopiperazin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-29-20-9-8-17(14-21(20)30-2)10-11-24-22(27)15-19-23(28)25-12-13-26(19)16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUBCBXPKMMUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 3
2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 5
2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 6
2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.